molecular formula C18H15N3O3 B4238659 N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B4238659
M. Wt: 321.3 g/mol
InChI Key: OAQIGGOGQWQVSG-UHFFFAOYSA-N
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Description

    Reactants: Benzoxazole derivative and cyanomethyl halide.

    Conditions: Nucleophilic substitution in the presence of a base like potassium carbonate (K₂CO₃).

  • Attachment of Phenyl Group

      Reactants: Intermediate product from the previous step and phenyl halide.

      Conditions: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and a carboxylic acid derivative under dehydrating conditions

    • Formation of Benzoxazole Core

        Reactants: 2-aminophenol and a carboxylic acid derivative.

        Conditions: Dehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Chemical Reactions Analysis

    Types of Reactions

    N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

      Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

      Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

    Scientific Research Applications

    N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several applications in scientific research:

      Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its structural complexity and functional groups.

      Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

      Biological Research: Investigated for its antimicrobial and anticancer properties.

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Mechanism of Action

    The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, potentially leading to anticancer effects. The cyanomethyl group can participate in hydrogen bonding and other interactions with biological molecules.

    Comparison with Similar Compounds

    Similar Compounds

      N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide: Similar structure but with a benzothiazole ring instead of benzoxazole.

      N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzimidazol-3(2H)-yl)propanamide: Contains a benzimidazole ring.

      N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzofuran-3(2H)-yl)propanamide: Features a benzofuran ring.

    Uniqueness

    N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H15N3O3/c19-11-9-13-5-7-14(8-6-13)20-17(22)10-12-21-15-3-1-2-4-16(15)24-18(21)23/h1-8H,9-10,12H2,(H,20,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OAQIGGOGQWQVSG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)CC#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H15N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    321.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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